molecular formula C19H22N2O2S B11826363 Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11826363
M. Wt: 342.5 g/mol
InChI Key: VJVRAXOAIBIXFZ-UHFFFAOYSA-N
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Description

Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine scaffold substituted with a pyridine ring bearing an ethylthio group, a structure commonly found in compounds with significant biological activity. Research into analogous pyrrolidine derivatives has demonstrated potential for a range of biological applications. For instance, certain N-benzyl pyrrolidine compounds have been synthesized and evaluated for their in vitro antioxidant and antibacterial activities against organisms such as Staphylococcus aureus and Escherichia coli . Furthermore, substituted pyrrolidine compounds are investigated as orexin receptor agonists, indicating potential relevance for central nervous system (CNS) research and the development of therapeutics for conditions like narcolepsy . The benzyl carboxylate (Cbz) group on the pyrrolidine nitrogen serves as a common protecting group in multi-step organic synthesis, allowing for precise manipulation of the molecular structure. Researchers utilize this reagent in the exploration of structure-activity relationships (SAR) to develop novel bioactive molecules. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

benzyl 2-(2-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H22N2O2S/c1-2-24-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)23-14-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3

InChI Key

VJVRAXOAIBIXFZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Synthesis and Functionalization

The pyrrolidine moiety is typically synthesized from chiral precursors to ensure stereochemical integrity. For example, (R)-pyrrolidin-2-ylmethanol serves as a common starting material, which undergoes benzyloxycarbonyl (Cbz) protection using benzyl chloroformate in ethyl acetate/water biphasic systems. This step achieves near-quantitative yields (100%) under mild conditions (room temperature, 5 hours). Subsequent oxidation of the hydroxymethyl group to a formyl derivative is critical for downstream coupling. Dess-Martin periodinane in dichloromethane at 0°C efficiently oxidizes (R)-benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate to (R)-benzyl 2-formylpyrrolidine-1-carboxylate with 84.7% yield.

Ethylthio-Pyridine Synthesis

The 2-(ethylthio)pyridin-3-yl subunit is synthesized via nucleophilic aromatic substitution. For instance, 3-bromopyridine reacts with sodium ethanethiolate in dimethylformamide (DMF) at 80°C, achieving substitution at the 2-position. This reaction requires careful control of stoichiometry (1:1.2 molar ratio) to minimize polysubstitution. Alternative routes employ palladium-catalyzed cross-coupling between 3-iodopyridine and ethyl thiols, though yields remain moderate (60–70%).

Coupling Methodologies for Pyrrolidine-Pyridine Integration

Aldol Condensation Approaches

Claisen-Schmidt condensation is employed to link formylpyrrolidine derivatives with pyridine-bearing nucleophiles. In a representative procedure, (R)-benzyl 2-formylpyrrolidine-1-carboxylate reacts with 2-(ethylthio)pyridin-3-yl lithium in tetrahydrofuran (THF) at −78°C, followed by acid quenching to yield the aldol adduct. However, stereochemical outcomes vary, necessitating chiral auxiliaries or catalysts to enforce diastereoselectivity.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling provides a robust pathway for connecting halogenated pyridines to boronic ester-functionalized pyrrolidines. For example, 3-bromo-2-(ethylthio)pyridine couples with (R)-benzyl 2-(pinacolboronyl)pyrrolidine-1-carboxylate using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C. This method achieves 75–80% yield but requires rigorous exclusion of oxygen to prevent boronic ester degradation.

Esterification and Final Assembly

Benzyl Ester Formation

Benzyl chloroformate is the reagent of choice for introducing the Cbz group onto the pyrrolidine nitrogen. In a optimized protocol, (R)-2-(2-(ethylthio)pyridin-3-yl)pyrrolidine is treated with benzyl chloroformate (1.2 equiv) in ethyl acetate/water with NaHCO₃ as base, yielding 92% of the target ester. Side reactions, such as over-carbonylation, are mitigated by maintaining pH > 8 and temperatures below 25°C.

Purification and Characterization

Final purification employs silica gel chromatography with gradients of petroleum ether/ethyl acetate (20:1 to 1:1). Critical characterization data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.47 (s, 1H, CHO), 7.34 (m, 5H, Ar-H), 5.16–4.98 (m, 2H, CH₂Ph), 4.33–4.14 (m, 1H, pyrrolidine-H).

  • LC-MS : m/z = 318.43 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Aldol CondensationClaisen-Schmidt, acid quenching65–70Stereochemical flexibilityModerate yields, side products
Suzuki CouplingPd-catalyzed cross-coupling75–80High regioselectivityOxygen-sensitive conditions
Direct EsterificationCbz protection, oxidation84–92Scalability, minimal byproductsRequires chiral starting materials

Optimization Strategies and Scalability

Solvent and Temperature Effects

Refluxing acetonitrile (82°C) enhances reaction rates for coupling steps but may degrade heat-sensitive intermediates. Dichloromethane at −78°C proves optimal for Dess-Martin oxidations, preserving aldehyde functionality.

Catalytic Enhancements

Employing Buchwald-Hartwig amination catalysts (e.g., Xantphos-Pd-G3) improves coupling efficiency between pyrrolidine and pyridine units, reducing reaction times from 24 to 12 hours .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has been investigated for its neuroprotective properties. Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

The compound has also been studied for its anticancer potential. Similar pyrrolidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the side chains of pyrrolidine derivatives significantly influence their anticancer activity, suggesting that this compound might possess similar properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent substitutions to introduce the ethylthio and benzyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound .

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of related compounds, researchers found that derivatives with ethylthio groups exhibited significant protective effects against neuronal cell death induced by oxidative stress. The mechanism was attributed to the modulation of signaling pathways involved in apoptosis.

Case Study 2: Anticancer Screening

Another investigation assessed various pyrrolidine derivatives for their cytotoxicity against human cancer cell lines (NCI-H460, HepG2, HCT-116). The results indicated that compounds structurally similar to this compound showed moderate to potent cytotoxic activity, highlighting its potential as an anticancer agent .

Potential Future Applications

Given its promising biological activities, further research is warranted to explore additional applications of this compound in:

  • Antimicrobial therapies : Investigating its effectiveness against various pathogens.
  • Anti-inflammatory treatments : Evaluating its role in modulating inflammatory responses.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

The ethylthio group distinguishes this compound from analogs with other pyridine substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Property Comparison
Compound Name Substituent (Pyridine Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate 2-(ethylthio) C₁₉H₂₂N₂O₂S* ~328.4* Likely moderate polarity due to -S-C₂H₅; potential for hydrophobic interactions N/A
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate 6-amino, 2-methyl C₁₈H₂₁N₃O₂ 311.4 Higher polarity (amino group); discontinued due to synthesis/stability issues
Benzyl 3-hydroxypyrrolidine-1-carboxylate 3-hydroxy (pyrrolidine) C₁₂H₁₅NO₃ 221.3 Increased water solubility; enantiomers available (CAS 100858-32-0, 100858-33-1)
Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate Morpholinyl propenyl C₁₉H₂₆N₂O₃ 330.4 Enhanced solubility via morpholine; used in drug design

*Inferred based on structural analogs.

Functional Group Influence

  • Compared to the amino group in , it may reduce water solubility but improve membrane permeability.
  • Amino (-NH₂): Increases polarity and hydrogen-bonding capacity, as seen in the discontinued analog (CymitQuimica, 2025), which may explain its instability in certain conditions .
  • Hydroxy (-OH) : Enhances aqueous solubility but limits lipid bilayer penetration, as observed in hydroxy-pyrrolidine derivatives (CAS 95656-88-5) .
  • Morpholinyl : Improves solubility and metabolic stability, common in pharmacokinetic optimization .

Biological Activity

Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and an ethylthio-pyridine moiety. The molecular formula is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S with a molecular weight of approximately 328.4g/mol328.4\,g/mol .

Structural Features

FeatureDescription
Molecular Formula C18H20N2O2S
Molecular Weight 328.4 g/mol
IUPAC Name This compound
CAS Number 1352493-98-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring from proline derivatives, followed by the introduction of the ethylthio group through thiolation methods. The final step often includes esterification with benzyl alcohol under acidic conditions .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and potential antimicrobial properties. Below are some notable findings:

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and neuronal apoptosis .

Case Studies and Research Findings

  • Neuroprotection :
    • A study highlighted the potential of similar pyrrolidine derivatives in protecting neuronal cells from damage induced by oxidative stress, suggesting a mechanism involving the modulation of apoptotic pathways .
  • Antimicrobial Screening :
    • Compounds structurally related to this compound were screened for antibacterial activity against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion assays .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyrrolidine ring and specific molecular targets (such as enzymes or receptors) plays a crucial role in its activity .

Q & A

Q. What are the key structural features of Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate, and how do they influence its chemical reactivity?

The compound contains a pyrrolidine ring fused with a pyridine moiety substituted with an ethylthio group. The pyrrolidine nitrogen is protected by a benzyl carbamate, which enhances stability during synthetic modifications. The ethylthio group on the pyridine ring introduces sulfur-based reactivity (e.g., nucleophilic substitution or oxidation) and may influence lipophilicity and binding affinity in biological systems. Computational modeling (e.g., DFT) and spectroscopic analysis (NMR, IR) are critical for confirming stereochemistry and electronic effects .

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions:

  • Step 1 : Coupling of a substituted pyridine (e.g., 2-chloro-3-pyridinyl derivative) with pyrrolidine via nucleophilic substitution.
  • Step 2 : Protection of the pyrrolidine nitrogen using benzyl chloroformate.
  • Step 3 : Introduction of the ethylthio group via thiol-ene click chemistry or alkylation. Optimization strategies include using palladium catalysts for coupling reactions, controlling solvent polarity (e.g., DMF for polar intermediates), and maintaining inert atmospheres to prevent oxidation of the thioether group. Yields >70% are achievable with careful temperature control (60–80°C) .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and purity.
  • Mass Spectrometry (HRMS) : For molecular weight verification.
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation.
  • HPLC : Assess purity (>95% required for biological assays). Discrepancies in melting points or solubility data across studies may arise from polymorphic forms or residual solvents, necessitating thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring impact biological activity, and how can enantioselective synthesis be achieved?

The (S)-enantiomer of similar pyrrolidine derivatives shows higher affinity for enzymes like prolyl oligopeptidase due to spatial compatibility with hydrophobic binding pockets. Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Chiral HPLC or circular dichroism (CD) should be used to validate enantiomeric excess (>98%) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). To address this:

  • Standardize Assays : Use recombinant enzymes (e.g., CYP450 isoforms) under controlled pH and temperature.
  • Dose-Response Curves : Establish IC50_{50} values across multiple concentrations.
  • Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false negatives. For example, conflicting reports on kinase inhibition may reflect off-target effects; use siRNA knockdown or CRISPR-edited cell lines to validate specificity .

Q. How can the ethylthio group be modified to enhance pharmacokinetic properties without compromising activity?

  • Bioisosteric Replacement : Substitute ethylthio with sulfoxide or sulfone groups to improve solubility while retaining hydrogen-bonding capacity.
  • Prodrug Design : Mask the thioether as a disulfide prodrug for targeted release in reducing environments (e.g., tumor microenvironments).
  • Metabolic Shielding : Introduce fluorine atoms ortho to the sulfur to block oxidative metabolism. In vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding) should guide optimization .

Q. What computational methods are effective for predicting binding modes of this compound with biological targets?

  • Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify putative targets.
  • Molecular Dynamics Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., ethylthio vs. methylthio) on binding affinity. Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

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